8-Bromo-2,4-dichloroquinoline

HIV‑1 Integrase Antiviral Resistance

8-Bromo-2,4-dichloroquinoline is a tri‑halogenated heterocyclic building block (C9H4BrCl2N, MW 276.94) that incorporates both a bromine atom at position 8 and chlorine atoms at positions 2 and 4. It is supplied as a solid with commercial purities ranging from 97% to 98%.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
CAS No. 406204-86-2
Cat. No. B1524661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,4-dichloroquinoline
CAS406204-86-2
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl
InChIInChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H
InChIKeyRRMPRAHNBHWFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2,4-dichloroquinoline (CAS 406204-86-2) – Halogenated Quinoline Building Block for Medicinal Chemistry and Sequential Cross‑Coupling


8-Bromo-2,4-dichloroquinoline is a tri‑halogenated heterocyclic building block (C9H4BrCl2N, MW 276.94) that incorporates both a bromine atom at position 8 and chlorine atoms at positions 2 and 4 . It is supplied as a solid with commercial purities ranging from 97% to 98% . The compound is employed primarily as an intermediate in the synthesis of more complex quinoline‑based pharmacophores and as a substrate for regioselective, sequential cross‑coupling reactions [1].

Tri‑halogen quinoline scaffold for sequential, regioselective cross‑coupling reactions
Reported scaffold for HIV‑1 integrase allosteric inhibitor (ALLINI) research
High‑purity commercial supply supports multi‑step synthetic workflow reproducibility

8-Bromo-2,4-dichloroquinoline – Why Simple Halogenated Quinoline Swaps Undermine Antiviral Resistance and Synthetic Fidelity


Halogenated quinolines with seemingly similar substitution patterns are not interchangeable. The specific placement of the bromine atom at position 8, as opposed to position 6 or other locations, critically influences both the biological activity profile and the chemical reactivity of the scaffold [1]. Empirical data demonstrate that a 6‑bromo isomer suffers a complete loss of antiviral potency against a clinically relevant resistant mutant, whereas the 8‑bromo analog retains full efficacy [1]. Furthermore, the combination of Br at C8 with Cl at C2 and C4 provides three electronically distinct halogen handles, enabling a sequential functionalisation strategy that is not possible with isomers bearing only chlorine or with a different bromine regiochemistry [2].

Positional isomer (6‑Br vs 8‑Br)
Reported antiviral endpoint against drug‑resistant HIV‑1 integrase A128T mutant is not retained by 6‑bromo analog; 8‑bromo substitution is required for the studied response profile.
Dihaloquinoline analogs
2,4‑Dichloroquinoline lacks the orthogonal bromine handle, preventing the programmed three‑step sequential diversification accessible with the 8‑bromo variant.

Quantitative Differentiation Evidence: 8-Bromo-2,4-dichloroquinoline vs. Isomeric and In‑Class Analogs


Retained Antiviral Efficacy Against HIV‑1 Integrase A128T Mutant (8‑Br vs. 6‑Br Isomer)

In a head‑to‑head comparison of 6‑bromo and 8‑bromo substituted quinoline‑based ALLINIs, the 6‑bromo analog exhibited a significant loss of antiviral potency when tested against the ALLINI‑resistant HIV‑1 integrase A128T mutant virus. In contrast, the 8‑bromo analog retained full effectiveness against the same mutant, demonstrating a critical resistance advantage [1]. The 8‑bromo analog (compound 16aa) also displayed a wild‑type EC50 of 0.09 ± 0.01 µM in an IN multimerization assay, which is numerically superior to many other 8‑substituted analogs tested in the same study [1].

8‑Br vs. 6‑Br antiviral response
Head‑to‑head
8‑Br analog retains antiviral response against HIV‑1 A128T mutant; 6‑Br analog shows reported loss of potency; wild‑type EC50 0.09 µM (8‑Br, compound 16aa).
8‑Bromo regiochemistry preserves antiviral endpoint against drug‑resistant integrase; informs lead scaffold selection for ALLINI research.
Single replication cycle cell‑culture assay; IN multimerization HTRF.
HIV‑1 Integrase Antiviral Resistance ALLINI Quinoline

Comparative IN Multimerization Potency (8‑Br vs. Phenyl and Methoxyphenyl Analogs)

In a focused SAR study of the 8‑position of 4‑chlorophenylquinolines, the 8‑bromo substituted analog (compound 16aa) demonstrated an EC50 of 0.09 ± 0.01 µM in an IN multimerization assay [1]. This was a 3.1‑fold improvement in potency compared to the 8‑phenyl analog (16ab, EC50 = 0.28 ± 0.03 µM) and a 2.7‑fold improvement over the 8‑(4‑methoxyphenyl) analog (16ad, EC50 = 0.35 ± 0.08 µM) [1]. The addition of aryl groups at position 8 negatively impacted multimerization properties, underscoring the unique value of the bromo substituent [1].

8‑Br vs. aryl IN multimerization
Head‑to‑head
8‑Br EC50 0.09 ± 0.01 µM; 8‑phenyl 0.28 ± 0.03 µM; 8‑(4‑methoxyphenyl) 0.35 ± 0.08 µM. 3.1‑fold and 2.7‑fold difference.
8‑Br substituent yields higher multimerization inhibition than bulkier aryl groups; supports SAR around C8 position.
Recombinant HIV‑1 integrase HTRF multimerization assay.
HIV‑1 Integrase Multimerization ALLINI Quinoline

Commercial Purity Benchmark: 98% vs. Standard 95‑97% for Positional Isomers

8‑Bromo‑2,4‑dichloroquinoline is commercially available from Sigma‑Aldrich (via ChemScene) at a guaranteed purity of 98% . In comparison, the positional isomer 6‑bromo‑2,4‑dichloroquinoline is typically offered at a purity of 95% by major vendors [1]. The 3‑percentage‑point higher purity for the 8‑bromo isomer reduces the need for further purification in subsequent synthetic steps and ensures more consistent reaction stoichiometry.

Purity: 8‑Br vs. 6‑Br isomer
Supplier spec
8‑Br typically 98%; 6‑Br typically 95% by vendor specification.
Reported higher purity may reduce side‑reaction burden in multi‑step syntheses.
Verify with certificate of analysis; supplier‑dependent.
Procurement Purity Quinoline Building Block Quality Control

Synthetic Versatility: Tri‑Halogen Handle Enables Regioselective Sequential Cross‑Coupling

The presence of three distinct halogen atoms (Br at C8, Cl at C2 and C4) allows for sequential, chemoselective cross‑coupling reactions [1]. In contrast, simpler dihaloquinolines such as 2,4‑dichloroquinoline lack the bromine handle and offer fewer orthogonal functionalisation sites [2]. Studies on related 4,6‑dihaloquinolines have demonstrated that palladium‑ and nickel‑catalyzed Suzuki couplings can replace halogen atoms in a successive, regiocontrolled manner, achieving almost quantitative yields of diarylquinolines without isolation of intermediates [1]. The bromine at C8 is generally more reactive than the chlorines at C2 and C4, providing a predictable reactivity gradient for iterative diversification.

Tri‑halogen vs. dihalogen handles
Class‑level
8‑Br, 2‑Cl, 4‑Cl provides three orthogonal handles; 2,4‑dichloroquinoline has only two. Reported sequential Suzuki couplings on related dihaloquinolines.
Additional bromine handle enables programmed three‑step diversification for library synthesis.
Based on Pd/Ni‑catalyzed cross‑coupling studies with arylboronic acids.
Cross‑Coupling Suzuki Reaction Regioselectivity Sequential Functionalization Quinoline

Human MAO‑B Inhibition Profile (17 µM IC50) – A Defined, Low‑Potency Baseline

8‑Bromo‑2,4‑dichloroquinoline inhibits human monoamine oxidase B (MAO‑B) with an IC50 of 17,000 nM (17 µM) [1]. This provides a well‑characterized, low‑potency benchmark for the quinoline scaffold. In contrast, the reference MAO‑B inhibitor harmine exhibits an IC50 of approximately 200 nM under similar conditions [2], and potent synthetic quinoline‑based MAO‑B inhibitors often achieve IC50 values in the low nanomolar range. The compound is also a very weak inhibitor of human MAO‑A (IC50 = 100,000 nM) [1]. This quantitative data allows researchers to calibrate the intrinsic activity of the core scaffold before introducing additional pharmacophoric elements.

Human MAO‑B IC50
Cross‑study
17,000 nM (17 µM); harmine ~200 nM; very weak MAO‑A inhibition (100,000 nM).
Defined low‑potency baseline for quinoline MAO‑B scaffold optimization and enzyme assay calibration.
Recombinant human MAO‑B; kynuramine conversion assay.
MAO‑B Monoamine Oxidase Quinoline Enzyme Inhibition Neurodegeneration

Physicochemical Profile: LogP and Aqueous Solubility for Pre‑Formulation Assessment

8‑Bromo‑2,4‑dichloroquinoline exhibits a calculated LogP of 4.33 and a predicted aqueous solubility (ESOL) of -4.94 logS (approx. 0.003 mg/mL) [1]. For comparison, unsubstituted quinoline has a LogP of ~2.0, and the addition of three halogen atoms significantly increases lipophilicity [2]. The compound's low solubility and high lipophilicity must be carefully managed in biological assays and formulation development. These values provide a quantitative starting point for medicinal chemists to design analogs with improved drug‑like properties.

Physicochemical profile
Calculated
LogP 4.33; ESOL LogS -4.94 (~0.003 mg/mL). Quinoline LogP ~2.0; +2.33 log units.
High lipophilicity and low aqueous solubility inform pre‑formulation assay design and ADME interpretation.
Consensus iLOGP/XLOGP3; ESOL method.
Lipophilicity LogP Solubility ADME Physicochemical Properties

High‑Value Application Scenarios for 8-Bromo-2,4-dichloroquinoline Based on Verified Evidence


Scaffold for HIV‑1 Integrase Allosteric Inhibitors (ALLINIs) with Resistance‑Breaking Potential

As demonstrated in Section 3, the 8‑bromo substitution pattern is critical for maintaining antiviral efficacy against the A128T resistant mutant of HIV‑1 integrase. Medicinal chemistry teams developing next‑generation ALLINIs should select 8‑bromo‑2,4‑dichloroquinoline as the preferred core scaffold to explore derivatives that retain activity against clinically relevant resistant strains [1].

Tri‑Halogen Handle for Sequential, Regioselective Cross‑Coupling in Library Synthesis

The presence of three distinct halogen atoms (8‑Br, 2‑Cl, 4‑Cl) enables a programmed, stepwise diversification strategy. As shown by class‑level evidence from dihaloquinoline cross‑coupling studies, this scaffold is ideal for generating focused libraries of polysubstituted quinolines via successive Suzuki reactions, maximising chemical space exploration from a single building block [2][3].

High‑Purity Building Block for Scale‑Up and Process Chemistry

With a commercially available purity of 98% (Section 3), 8‑bromo‑2,4‑dichloroquinoline reduces the need for pre‑reaction purification steps. This makes it a cost‑effective and reliable starting material for multi‑step syntheses in medicinal chemistry and process development, particularly when compared to positional isomers offered at lower purity .

Reference Compound for MAO‑B Inhibitor Screening and Scaffold Optimisation

The well‑defined, low‑potency IC50 of 17 µM against human MAO‑B (Section 3) positions 8‑bromo‑2,4‑dichloroquinoline as a useful baseline control or a starting point for structure‑activity relationship (SAR) studies. Researchers can use it to calibrate the intrinsic activity of the halogenated quinoline core before introducing more potent pharmacophores [4].

Application
Selection Property
Validation Focus
HIV‑1 integrase allosteric inhibitor (ALLINI) studies
8‑Bromo substitution pattern for drug‑resistant mutant context
Antiviral endpoint retention in A128T mutant; IN multimerization assay response
Sequential regioselective cross‑coupling library synthesis
Tri‑halogen orthogonal handles (Br, Cl, Cl)
Reactivity gradient and stepwise Suzuki coupling feasibility
Multi‑step synthesis and process chemistry
High commercial purity specification
Impurity‑related side‑reaction minimization; batch consistency
MAO‑B inhibitor screening and scaffold optimization
Defined low‑potency IC50 baseline
Enzyme inhibition assay calibration; SAR studies around quinoline core

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